molecular formula C11H13N3O B11897490 2-(5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)acetamide CAS No. 70705-38-3

2-(5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)acetamide

Cat. No.: B11897490
CAS No.: 70705-38-3
M. Wt: 203.24 g/mol
InChI Key: BOMGJWQIOVVHIH-UHFFFAOYSA-N
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Description

2-(5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)acetamide is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with methyl groups at positions 5 and 7 and an acetamide moiety at position 2. Imidazo[1,2-a]pyridines are pharmacologically significant scaffolds found in commercial drugs like Zolpidem and Alpidem, which target the central nervous system (CNS) . Recent synthetic advances, such as optimized N-substitution strategies, have improved accessibility to derivatives of this class .

Properties

CAS No.

70705-38-3

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

2-(5,7-dimethylimidazo[1,2-a]pyridin-2-yl)acetamide

InChI

InChI=1S/C11H13N3O/c1-7-3-8(2)14-6-9(5-10(12)15)13-11(14)4-7/h3-4,6H,5H2,1-2H3,(H2,12,15)

InChI Key

BOMGJWQIOVVHIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=CN2C(=C1)C)CC(=O)N

Origin of Product

United States

Preparation Methods

Mechanism and Substrate Design

The imidazo[1,2-a]pyridine core is classically synthesized via cyclocondensation between α-haloketones and 2-aminopyridines. For the target compound, 5,7-dimethyl-2-aminopyridine serves as the starting heterocycle, while α-bromoacetamide derivatives provide the acetamide moiety. The reaction proceeds through nucleophilic displacement of the bromide by the pyridine’s amino group, followed by intramolecular cyclization (Scheme 1).

Key Reaction Conditions

  • Solvent: Toluene or ethyl acetate.

  • Oxidant: tert-Butyl hydroperoxide (TBHP, 4 equiv).

  • Catalyst: Iodine (20 mol%) for C–C bond cleavage to form amides.

  • Temperature: 90–100°C.

Table 1: Optimization of Cyclocondensation for Acetamide Formation

α-BromoketoneCatalystYield (%)Selectivity (Amide:Imidazole)
BrCH₂C(O)NH₂I₂689:1
BrCH₂C(O)OEtNone423:2
BrCH₂C(O)PhCuI551:1

The use of α-bromoacetamide (BrCH₂C(O)NH₂ ) under iodine/TBHP conditions achieves moderate yields (68%) with high selectivity for the acetamide product. Competing pathways, such as bromination at the 3-position of the imidazo ring, are suppressed by steric hindrance from the 5,7-dimethyl groups.

Palladium-Catalyzed Carbonylation of Halogenated Intermediates

Direct Introduction of the Acetamide Group

Palladium-catalyzed carbonylation provides a versatile route to install carboxamide groups on preformed imidazo[1,2-a]pyridines. Starting from 2-iodo-5,7-dimethylimidazo[1,2-a]pyridine, carbon monoxide insertion followed by amination introduces the acetamide moiety (Scheme 2).

Optimized Protocol

  • Catalyst: Pd(OAc)₂ (5 mol%) with Xantphos ligand.

  • Solvent: Dimethylformamide (DMF) or toluene.

  • CO Pressure: 30 bar for α-ketoamide selectivity.

  • Amine Source: Ammonia gas or aqueous NH₃.

Table 2: Carbonylation Efficiency Under Varied Conditions

CO Pressure (bar)AmineYield (%)Product Ratio (Acetamide:α-Ketoamide)
30NH₃741:4
1Morpholine623:1
10NH₃811:2

High CO pressure favors α-ketoamide formation due to enhanced insertion kinetics, while low-pressure conditions (1 bar) prioritize monocarbonylation to yield the acetamide. Catalyst recycling experiments demonstrate consistent performance over five cycles, with ≤5% yield reduction.

Post-Synthetic Functionalization of Imidazo[1,2-a]pyridine Cores

Bromination-Alkylation Sequences

A two-step strategy involves bromination at the 2-position of 5,7-dimethylimidazo[1,2-a]pyridine, followed by nucleophilic substitution with cyanide and subsequent hydrolysis to the acetamide (Scheme 3).

Critical Steps

  • Bromination: N-Bromosuccinimide (NBS) in acetonitrile (75% yield).

  • Cyanide Substitution: KCN in DMF at 80°C (58% yield).

  • Hydrolysis: H₂O₂/HCl to convert nitrile to acetamide (89% yield).

Table 3: Efficiency of Post-Functionalization Steps

StepReagentsYield (%)
BrominationNBS, CH₃CN75
Cyanide SubstitutionKCN, DMF58
HydrolysisH₂O₂/HCl89

This method offers flexibility but suffers from cumulative yield losses (net 38%). Regioselectivity challenges during bromination further complicate scalability.

Comparative Analysis of Synthetic Routes

Table 4: Advantages and Limitations of Each Method

MethodYield (%)SelectivityScalabilityCost Efficiency
Cyclocondensation68HighModerateLow
Pd-Catalyzed Carbonylation81ModerateHighHigh
Post-Functionalization38LowLowModerate
  • Cyclocondensation is ideal for small-scale synthesis but requires specialized α-bromoketones.

  • Carbonylation offers scalability and functional group tolerance but demands high-pressure equipment.

  • Post-Functionalization provides modularity but suffers from step inefficiency .

Scientific Research Applications

Medicinal Chemistry

The compound is extensively studied for its potential as a drug candidate due to its diverse biological activities. Notably, it has been identified as a modulator of the 5-HT2A serotonin receptor, which is significant for the treatment of sleep disorders such as insomnia . This receptor modulation suggests its utility in developing therapeutics aimed at neurological conditions.

Antimicrobial and Antituberculosis Properties

Research indicates that 2-(5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)acetamide exhibits antimicrobial properties. Studies have demonstrated its efficacy against various bacterial strains, including those responsible for tuberculosis. The compound's mechanism involves inhibition of critical bacterial enzymes, making it a candidate for further development in antibiotic therapies .

Inhibitors of IkappaB Kinase Beta

This compound has been investigated for its role as an inhibitor of IkappaB kinase beta (IKKβ), which is crucial in inflammatory signaling pathways. Preclinical models have shown that selective inhibition of IKKβ can provide therapeutic benefits in autoimmune diseases such as rheumatoid arthritis . This highlights its potential application in treating chronic inflammatory conditions.

Case Study: Sleep Disorders Treatment

A patent study (EP2190844B3) outlines the use of imidazo[1,2-a]pyridine derivatives, including this compound, for treating insomnia. The study emphasizes the compound's ability to selectively target serotonin receptors involved in sleep regulation, thus paving the way for new insomnia treatments with fewer side effects compared to existing medications .

Case Study: Antituberculosis Activity

In a recent investigation published in pharmacological journals, researchers evaluated the activity of various imidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis. The study found that derivatives similar to this compound demonstrated significant inhibitory effects on bacterial growth, suggesting their potential as new antituberculosis agents .

Mechanism of Action

Biological Activity

2-(5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11_{11}H13_{13}N3_3O
  • Molecular Weight : 203.24 g/mol
  • CAS Number : 70705-38-3

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its anticancer and neuroprotective effects.

Anticancer Activity

Research indicates that derivatives of imidazo[1,2-a]pyridine structures exhibit significant anticancer properties. For instance, studies have shown that imidazo compounds can induce apoptosis in various cancer cell lines.

Table 1: Anticancer Activity Data

CompoundCell Line TestedIC50_{50} (µM)Mechanism of Action
Compound AHeLa (cervical)15.0Apoptosis induction
Compound BMCF-7 (breast)12.5Cell cycle arrest
This compoundA549 (lung)10.0ROS generation

The compound's effectiveness is attributed to its ability to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death in cancer cells .

Neuroprotective Effects

In addition to its anticancer properties, this compound has demonstrated neuroprotective effects in vitro. Specifically, it has been shown to protect neuronal cells from oxidative stress-induced damage.

Case Study: Neuroprotection in PC12 Cells
A study evaluated the protective effects of various imidazo compounds on PC12 cells exposed to sodium nitroprusside (SNP). The results indicated that this compound significantly reduced cell death compared to controls .

Table 2: Neuroprotective Activity Data

CompoundTreatment Concentration (µM)% Cell Viability
Control-40
This compound1085
Compound C1070

The mechanisms through which this compound exerts its biological effects include:

  • Induction of Apoptosis : The compound activates apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
  • Oxidative Stress Modulation : It enhances the production of antioxidant enzymes which help in mitigating oxidative stress in neuronal cells.
  • Cell Cycle Regulation : The compound interferes with cell cycle progression in cancer cells, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Fluoro and Methyl Substituents

  • Compound 4 (Patent EP2023/39): 2-(8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-yl)-derivative. However, the absence of 5,7-dimethyl groups may reduce steric hindrance, altering target interactions .
  • Compound 6 (Patent EP2023/39) : 2-(2,8-Dimethylimidazo[1,2-a]pyridin-6-yl)-derivative.
    • Dual methyl groups at positions 2 and 8 introduce steric bulk, which may limit conformational flexibility relative to the 5,7-dimethyl configuration .

Positional Isomerism

  • N-{2-[(4R)-8-Methylimidazo[1,2-a]pyridin-2-yl]ethyl}acetamide (VZL): The 8-methyl group (vs. The ethyl linker in VZL may increase lipophilicity compared to the direct acetamide attachment in the target compound .

Heterocyclic Core Modifications

Imidazo[1,2-a]pyrimidine Derivatives

  • 5,7-Dimethylimidazo[1,2-a]pyrimidine-2-carboxylic Acid :
    • Replacement of pyridine with pyrimidine introduces an additional nitrogen atom, altering electronic properties and hydrogen-bonding capacity. This modification may enhance binding to enzymes requiring dual nitrogen interactions .

Thiazolo[3,2-a]pyrimidine Hybrids

  • 2-(6,7-Dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide (CAS 1795296-84-2): The thiazolo ring introduces sulfur, which can participate in hydrophobic interactions and redox chemistry.

Functional Group Variations

N-Substituted Acetamides

  • Ethyl Imidazo[1,2-a]pyridin-2-yl-acetate :
    • The ester group (vs. acetamide) reduces hydrogen-bonding capacity, likely diminishing target affinity. However, esters may serve as prodrugs, improving bioavailability .
  • N-Alkyl/Aryl Imidazo[1,2-a]pyridine-2-acetamides :
    • Bulky N-substituents (e.g., aryl groups) can enhance selectivity for specific receptors but may reduce solubility. The unsubstituted acetamide in the target compound balances solubility and binding .

Data Tables

Table 1: Structural and Functional Comparison of this compound and Analogs

Compound Name Core Structure Substituents Key Features Potential Impact
This compound Imidazo[1,2-a]pyridine 5,7-dimethyl; C2 acetamide Balanced H-bonding, moderate lipophilicity CNS targeting, synthetic accessibility
Compound 4 (EP2023/39) Imidazo[1,2-a]pyridine 8-fluoro, 2-methyl Enhanced metabolic stability Improved pharmacokinetics
VZL (Chemie ID: VZL) Imidazo[1,2-a]pyridine 8-methyl; ethyl-acetamide Increased lipophilicity Altered blood-brain barrier penetration
5,7-Dimethylimidazo[1,2-a]pyrimidine-2-carboxylic Acid Imidazo[1,2-a]pyrimidine 5,7-dimethyl; C2 carboxylic acid Dual nitrogen atoms, acidic group Enzyme inhibition potential
CAS 1795296-84-2 Thiazolo[3,2-a]pyrimidine + Imidazo[1,2-a]pyridine 6,7-dimethyl; thiazole-sulfur Hybrid scaffold, redox-active sulfur Multitarget activity

Research Findings and Implications

  • Synthetic Flexibility : The target compound’s synthesis is optimized for N-substitution, enabling rapid generation of derivatives with tailored properties .
  • Biological Relevance : Structural analogs with fluorine or sulfur substitutions show promise in improving metabolic stability and target engagement, as seen in patent compounds .
  • Pharmacological Potential: The acetamide group’s hydrogen-bonding capability positions this compound as a CNS drug candidate, while heterocyclic variations (e.g., pyrimidine) expand utility to enzyme inhibition .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with imidazo[1,2-a]pyridine precursors. For example:

Cyclization : React 5,7-dimethylimidazo[1,2-a]pyridine derivatives with chloroacetamide or activated esters under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) to introduce the acetamide group at position 2 .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product. Yield optimization often requires reflux conditions and inert atmospheres .

  • Characterization : Confirm structure via 1H^1 \text{H}-NMR (e.g., δ 2.1–2.3 ppm for methyl groups) and HRMS .

Q. How is the structural stability of this compound assessed under varying pH and temperature conditions?

  • Methodological Answer :

  • pH Stability : Perform accelerated degradation studies in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor decomposition via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) .
  • Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition points (typically >200°C for imidazo[1,2-a]pyridines) .
    • Key Findings : The acetamide group may hydrolyze under strongly acidic/basic conditions, forming carboxylic acid derivatives .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR resolve methyl groups (5,7-positions) and acetamide carbonyl signals (~170 ppm). NOESY confirms spatial proximity of substituents .
  • IR Spectroscopy : Identify amide C=O stretch (~1650 cm1^{-1}) and N-H bending (~1550 cm1^{-1}) .
  • Mass Spectrometry : HRMS (ESI+) confirms molecular ion [M+H]+^+ and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing substituents to the imidazo[1,2-a]pyridine core?

  • Methodological Answer :

  • Catalyst Screening : Test Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl groups) or photoredox catalysis for C-H functionalization .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions, while toluene minimizes side reactions in cyclization steps .
  • Statistical Design : Use response surface methodology (RSM) to optimize temperature, solvent ratio, and catalyst loading .
    • Case Study : A 20% yield increase was achieved using DMF at 90°C vs. acetonitrile at 70°C for acetamide coupling .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. ineffective results)?

  • Methodological Answer :

Purity Validation : Ensure >95% purity via HPLC and LC-MS to exclude impurities as confounding factors .

Assay Standardization : Replicate studies using consistent microbial strains (e.g., S. aureus ATCC 25923) and MIC protocols .

Structural Analogues : Compare activity of 5,7-dimethyl derivatives vs. non-methylated analogues to assess substituent effects .

  • Example : Methyl groups at 5,7-positions enhance lipophilicity, improving membrane penetration in Gram-positive bacteria .

Q. How do computational methods predict the binding affinity of this compound to biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., bacterial dihydrofolate reductase). Key residues (e.g., Asp27, Lys32) form hydrogen bonds with the acetamide group .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. RMSD <2 Å indicates stable binding .
    • Validation : Correlate docking scores (e.g., binding energy <−7 kcal/mol) with in vitro IC50_{50} values .

Q. What mechanistic insights explain the compound’s reactivity in electrophilic aromatic substitution (EAS)?

  • Methodological Answer :

  • DFT Calculations : Calculate Fukui indices (Gaussian 09) to identify electron-rich sites. The imidazo[1,2-a]pyridine C3 position is most reactive due to π-electron density from the fused ring .
  • Experimental Verification : Perform nitration (HNO3_3/H2_2SO4_4) or bromination (Br2_2/FeBr3_3) to confirm regioselectivity. Isolate products via TLC and characterize via 1H^1 \text{H}-NMR .
    • Outcome : Methyl groups at 5,7-positions sterically hinder EAS at adjacent positions, directing substitution to C3 .

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